This compound is classified as a benzothiazine derivative. Its synthesis and characterization have been documented in various scientific studies, highlighting its biological activity and potential applications in medicinal chemistry. The compound can be identified by its Chemical Abstracts Service (CAS) number 100637-60-3 and is listed in databases such as PubChem under the identifier CID 645976 .
The synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid typically involves several steps:
The molecular formula for (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid is C10H9NO3S. Its structure features a benzothiazine core with an acetic acid side chain.
The molecular structure can be visualized through computational modeling or by using software that provides three-dimensional representations.
(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid participates in various chemical reactions typical of carboxylic acids and heterocyclic compounds:
These reactions are significant for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid primarily relates to its antibacterial and analgesic effects:
The exact molecular targets and pathways remain a subject of ongoing research.
Property | Value |
---|---|
Molecular Weight | 219.25 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties influence its handling during synthesis and applications in pharmaceutical formulations.
(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid holds promise in various scientific applications:
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid (systematic name: 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetic acid) is a benzothiazine derivative with the molecular formula C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol [6]. It bears the CAS Registry Number 6270-74-2 and is identified as PubChem CID 234937 [2] [6]. The compound features a bicyclic core comprising a benzene ring fused to a six-membered 1,4-thiazine heterocycle containing nitrogen and sulfur atoms at positions 1 and 4, respectively. The acetic acid moiety is attached to the nitrogen atom (N-4 position) of the thiazine ring, while a carbonyl group (C=O) is present at position 3, conferring the "3-oxo" designation [2] [3].
Crystallographic studies reveal significant structural nuances. The thiomorpholine ring adopts a conformation intermediate between a twist-boat and a half-chair, with puckering parameters quantified as Q = 0.6852 (9) Å, Θ = 112.69 (8)°, and φ = 152.79 (10)° [3]. This non-planar conformation influences intermolecular interactions. In its hydrated crystalline form (C₁₀H₉NO₃S·H₂O), the compound forms a three-dimensional hydrogen-bonded network via O─H···O and C─H···O interactions, linking acid and water molecules [3]. The carboxylic acid group engages in hydrogen bonding with an average O─H bond length of 0.93(2) Å and a D···A distance of 2.5384(13) Å [3]. Key physicochemical properties include a melting point of 209°C and a characteristic UV absorption maximum at 280 nm (in dimethylacetamide) [6].
Table 1: Physicochemical Properties of (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₉NO₃S | [6] |
Molecular Weight | 223.25 g/mol | [6] |
CAS Registry Number | 6270-74-2 | [6] |
Melting Point | 209°C | [6] |
UV λₘₐₙ (DMA) | 280 nm | [6] |
Crystal System (Hydrate) | Monoclinic | [3] |
Space Group (Hydrate) | P2₁/c | [3] |
The synthesis of benzothiazine derivatives emerged prominently in the late 20th century, driven by interest in their bioactivity. Early routes to the core scaffold relied on multistep cyclization strategies, such as the condensation of α-substituted haloacetyl halides, esters, or acids with 2-aminothiophenols [4]. These methods faced limitations, including harsh conditions and moderate yields. A documented early synthesis involved hydrolyzing ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate (CAS: 82191-17-1) [7] with potassium hydroxide, followed by acidification to yield the title acid [3]. This ester precursor itself was typically prepared via cyclization of 2-haloaniline derivatives with mercaptoacetate esters or related sulfur nucleophiles [4] [8].
Significant methodological advancements occurred with the adoption of transition metal catalysis. Initial palladium-catalyzed approaches, such as Buchwald-Hartwig intramolecular amidation of aryl chlorides, offered improved efficiency but incurred high costs due to noble metal catalysts [4]. A paradigm shift emerged with copper-catalyzed methods, leveraging copper's cost-effectiveness, low toxicity, and abundance. A landmark one-pot synthesis developed in the 2020s employs copper salts (e.g., CuSO₄·5H₂O) to catalyze the tandem C─S and C─N coupling between 2-bromothiophenol and 2-haloacetanilide derivatives [4]. This ligand-free protocol operates under relatively mild conditions (e.g., DMF, 135°C), achieving moderate to good yields (up to 82% optimized) and bypassing the need for expensive ligands or palladium complexes [4]. This method represents a streamlined, economically viable route, facilitating broader exploration of benzothiazinone analogs, including the acetic acid derivative.
Benzothiazine derivatives exhibit a remarkably diverse spectrum of biological activities, underpinning sustained pharmaceutical interest. The (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid scaffold, in particular, demonstrates significant analgesic and anti-inflammatory properties. Studies indicate its analgesic efficacy is comparable to pentazocine, a standard opioid analgesic, while its anti-inflammatory activity is augmented by the presence of the carboxylic acid group, which may modulate inflammatory mediators or enhance target binding [4] [8].
Beyond these core activities, structural analogs of this benzothiazinone exhibit wide-ranging pharmacological effects:
Table 2: Key Biological Activities Associated with Benzothiazinone Acetic Acid Derivatives
Biological Activity | Structural Feature | Potential Therapeutic Application | Reference |
---|---|---|---|
Analgesic/Anti-inflammatory | (3-Oxo-benzothiazin-4-yl)acetic acid core | Pain/Inflammation management | [4] |
Antihyperlipidemic | Biphenyl substitution at C-2 | Cholesterol reduction | [4] |
Calcium Channel Antagonism | Specific benzothiazine pharmacophores | Hypertension, Arrhythmia | [4] |
HMG-CoA Reductase Inhibition | 2-Phenyl-3-oxo-2H-1,4-benzothiazine | Alzheimer's disease (potential) | [4] |
HCV Polymerase Inhibition | Tetramic acid substitution | Antiviral (Hepatitis C) | [5] |
ICAM-1 Inhibition | Pyrazino substitution | Anti-inflammatory/Anti-adhesion | [5] |
The convergence of synthetic accessibility, structural diversity, and multifaceted bioactivity solidifies (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid as a privileged scaffold in medicinal chemistry, driving ongoing research into novel derivatives for diverse therapeutic indications.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0